2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chlorophenyl group, and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including condensation, reduction, and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained in high purity through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The trifluorobutanoic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, phenyl derivatives, and substituted trifluorobutanoic acids.
Scientific Research Applications
2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the trifluorobutanoic acid moiety.
2-Amino-3-(4-fluorophenyl)-4,4,4-trifluorobutanoic acid: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both a chlorophenyl group and a trifluorobutanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H9ClF3NO2/c11-6-3-1-5(2-4-6)7(10(12,13)14)8(15)9(16)17/h1-4,7-8H,15H2,(H,16,17) |
InChI Key |
VMSKLGQKRAXYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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